{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
Beschreibung
{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative featuring a pyrrolidin-2-yl scaffold modified with a glycyl residue substituted by a cyclohexanecarbonyl group. This compound belongs to the "boroPro" family, a class of molecules designed as inhibitors of fibroblast activation protein (FAP), a serine protease overexpressed in tumor-associated fibroblasts .
Eigenschaften
CAS-Nummer |
915283-70-4 |
|---|---|
Molekularformel |
C13H23BN2O4 |
Molekulargewicht |
282.15 g/mol |
IUPAC-Name |
[1-[2-(cyclohexanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H23BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h10-11,19-20H,1-9H2,(H,15,18) |
InChI-Schlüssel |
BDSCRXMWRYZJKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the boronic acid group. The cyclohexanecarboxamido group is then attached through an amide bond formation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The goal is to achieve high yields with minimal by-products, ensuring the compound’s suitability for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the amide or boronic acid groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups at the boronic acid site .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for the formation of carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine
Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties tailored to various applications .
Wirkmechanismus
The mechanism of action of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The compound’s pyrrolidine and cyclohexanecarboxamido groups may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The compound shares a common (R)-pyrrolidin-2-yl-boronic acid pharmacophore with several FAP inhibitors. Key structural variations lie in the substituents attached to the glycyl or alanyl linker:
The cyclohexanecarbonyl group in the target compound is distinct from the acetyl (Ac-Gly-BoroPro), quinoline (SB04028), and nicotinoyl (iFAP) moieties, suggesting differences in steric bulk, lipophilicity, and hydrogen-bonding capacity.
Enzymatic Affinity and Inhibition Constants
FAP inhibition potency (IC₅₀) varies significantly with structural modifications:
| Compound Name | IC₅₀ (nM) | Reference |
|---|---|---|
| SB04028 | 13.9 ± 1.29 | |
| SB02055 | 0.41 ± 0.06 | |
| PNT6555 | 78.1 ± 4.59 | |
| [99mTc]Tc-iFAP | Not reported | |
| Ac-Gly-BoroPro | Data unavailable |
Key Observations :
- SB04028 (quinoline-D-alanyl) exhibits ~3.5-fold higher affinity than PNT6555, likely due to the quinoline group enhancing π-π interactions with FAP’s hydrophobic pockets .
- SB02055 (glycyl linker) shows superior IC₅₀ (0.41 nM), indicating that even minor stereochemical changes (e.g., glycyl vs. D-alanyl) critically impact binding .
In Vivo Performance and Tumor Uptake
Tumor uptake and pharmacokinetics of radiolabeled analogs highlight structural-performance relationships:
| Compound Name | Tumor Uptake (%ID/g) | Excretion Pathway | Reference |
|---|---|---|---|
| [68Ga]Ga-SB04028 | 10.1 ± 0.42 | Renal | |
| [68Ga]Ga-PNT6555 | 6.38 ± 0.45 | Renal | |
| [99mTc]Tc-iFAP | 7.05 ± N/A | Renal |
Key Observations :
- SB04028’s higher tumor uptake (10.1% ID/g vs. 6.38% for PNT6555) correlates with its improved IC₅₀, underscoring the importance of substituent design .
- The cyclohexanecarbonyl group in the target compound may enhance tumor retention due to increased lipophilicity, but excessive hydrophobicity could also elevate non-specific uptake in normal tissues.
Biologische Aktivität
{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrrolidine ring and a cyclohexanecarbonyl group, which contribute to its unique reactivity and interaction with biological systems. This article delves into the compound's biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is C13H23BN2O4. The presence of the boron atom allows this compound to interact with various biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.
| Property | Value |
|---|---|
| Molecular Weight | 269.25 g/mol |
| CAS Number | 915283-70-4 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Boronic acids are known for their ability to inhibit serine proteases and other enzymes involved in metabolic processes. The specific mechanism by which {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity.
- Modulation of Signaling Pathways : By altering enzyme function, this compound may influence various signaling pathways related to cell growth, apoptosis, and metabolism.
Biological Activity
Research indicates that {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid exhibits significant biological activity in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific metabolic enzymes.
- Metabolic Disorders : The modulation of enzyme activity by this boronic acid derivative has implications for treating conditions such as diabetes and obesity.
- Protease Inhibition : It has shown promise as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.
Case Studies
Several studies have explored the biological implications of {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
- DPP-IV Inhibition : Research published in pharmacological journals indicated that {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid effectively inhibited DPP-IV activity, leading to improved insulin sensitivity in diabetic models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
